3-Chlorooxetane
Overview
Description
3-Chlorooxetane is a chemical compound that is part of the oxetane family, which are four-membered cyclic ethers. The presence of a chlorine atom in the 3-position of the oxetane ring can significantly alter the chemical and physical properties of the molecule compared to its non-halogenated counterparts. The compound is of interest in various fields of chemistry due to its potential applications in synthesis and material science.
Synthesis Analysis
The synthesis of chlorinated oxetanes, such as 3-chlorooxetane, can be achieved through various methods. For instance, the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles has been developed via hypervalent iodine-promoted chlorooxidation, which demonstrates the versatility of chlorinated oxetanes as intermediates in the synthesis of more complex structures . Another approach involves the polymerization of 3-methyl-3-chloromethyloxetane using organoaluminium catalysts, which highlights the potential for creating high molecular weight polymers with chlorinated oxetane monomers .
Molecular Structure Analysis
The molecular structure of chlorinated oxetanes, including 3-chlorooxetane, is characterized by the presence of a four-membered ring, which imparts strain to the molecule, affecting its reactivity. The addition of a chlorine atom can further influence the electronic distribution within the molecule, potentially making it more reactive or altering its interaction with other chemical species.
Chemical Reactions Analysis
Chlorinated oxetanes are involved in various chemical reactions. For example, the synthesis of 3,3-dinitratooxetane represents a significant step towards creating energetic oxygen-rich monomers and polymers, showcasing the reactivity of the oxetane ring when substituted with electron-withdrawing groups like nitrate . Additionally, the tandem synthesis of 3-chloro-4-iodoisoxazoles from 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine indicates the utility of chlorinated oxetanes in constructing novel heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chlorooxetane and related compounds are influenced by the presence of the chlorine atom and the oxetane ring. For instance, the polymerization of 3,3-bis-chloromethyloxetane in the solid state and the analysis of the resulting polymer's properties, such as molecular weight and gas evolution upon irradiation, provide insights into the behavior of these materials under different conditions . The synthesis and characterization of star-shaped poly(3,3-dimethyloxetane) using multifunctional oxocarbenium perchlorates as initiators further illustrate the diverse properties that can be achieved through the careful design of chlorinated oxetane-based polymers .
Scientific Research Applications
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Medicinal Chemistry
- Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- An oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer .
- Several antiviral oxetanes have been described in the literature .
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Organic Synthesis
- Oxetanes are used in the synthesis of new derivatives .
- The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane .
- The reaction is a photocycloaddition reaction of a carbonyl compound in the excited state with an alkene in the ground state .
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C–H Functionalization
- Oxetanes are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability .
- A method has been developed to obtain these structures by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
- This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
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Synthesis of 3-(Silyloxy)oxetanes
- 3-(Silyloxy)oxetanes are obtained by irradiating mixtures of aromatic aldehydes and silyl enol ethers in benzene as the solvent .
- Under similar conditions, but in acetonitrile rather than benzene, the Paternò-Büchi reaction of N-acyl enamines gives the corresponding protected 3-aminooxetanes .
- The reactions occur with high diastereoselectivity .
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Synthesis of Oxetane Derivatives by Intramolecular Cyclization
- Oxetane derivatives can be synthesized by intramolecular cyclization through C-O bond formation .
- This includes methods such as intramolecular etherification, epoxide ring opening/ring closing, synthesis of oxetanes from sugar derivatives, synthesis of oxetane-containing nucleoside analogues, oxetane synthesis through electrophilic halocyclization of alcohols, and other C-O bond-forming cyclization approaches .
- These methods are used in the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
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Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates
Safety And Hazards
Future Directions
Oxetanes, including 3-Chlorooxetane, have received enormous interest in medicinal chemistry as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation . Accordingly, a number of novel methods have been developed to access oxetane-containing compounds . At the same time, there have been significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules .
properties
IUPAC Name |
3-chlorooxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXMBKTYQFGDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598801 | |
Record name | 3-Chlorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorooxetane | |
CAS RN |
4741-80-4 | |
Record name | 3-Chlorooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4741-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane, 3-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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